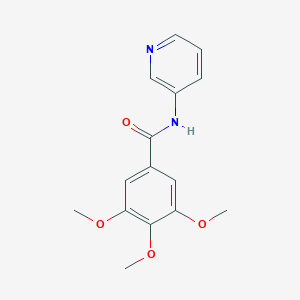

3,4,5-Trimethoxy-N-3-pyridylbenzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTYKYABUDWSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185523 | |

| Record name | 3,4,5-Trimethoxy-N-3-pyridylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31638-96-7 | |

| Record name | 3,4,5-Trimethoxy-N-3-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31638-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-N-3-pyridylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031638967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxy-N-3-pyridylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxy-N-3-pyridylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXY-N-3-PYRIDYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2D5VBB56R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 3,4,5-Trimethoxy-N-3-pyridylbenzamide Core

The fundamental approach to synthesizing the this compound core involves the formation of an amide bond between a 3,4,5-trimethoxybenzoyl precursor and a 3-aminopyridine derivative.

Amidation Reactions and Related Synthetic Routes from Precursors

The most direct and common method for the synthesis of this compound is the acylation of 3-aminopyridine with a reactive derivative of 3,4,5-trimethoxybenzoic acid. A prevalent synthetic route involves the use of 3,4,5-trimethoxybenzoyl chloride as the acylating agent. This acid chloride can be readily prepared from commercially available 3,4,5-trimethoxybenzoic acid by treatment with reagents such as thionyl chloride or oxalyl chloride. The subsequent reaction of the benzoyl chloride with 3-aminopyridine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired amide.

Alternative strategies for amide bond formation, widely used in peptide synthesis and medicinal chemistry, can also be employed. These methods involve the in-situ activation of 3,4,5-trimethoxybenzoic acid using a variety of coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for promoting the amidation reaction between a carboxylic acid and an amine.

In some instances, metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts for amidation reactions to form N-pyridyl benzamides, offering potential advantages in terms of catalyst recyclability and reuse. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the amidation reaction to produce this compound can be significantly influenced by several factors, necessitating careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the base used.

Solvent: The choice of an appropriate solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed for these types of coupling reactions. The solubility of the starting materials and reagents, as well as the solvent's ability to facilitate the reaction without participating in side reactions, are key considerations.

Temperature: The reaction temperature can impact both the rate of reaction and the formation of byproducts. While many amidation reactions proceed efficiently at room temperature, in cases of less reactive starting materials or steric hindrance, heating may be required. Conversely, for highly reactive species, cooling the reaction mixture may be necessary to control the reaction rate and minimize side reactions.

Base: When using an acid chloride, a base is required to scavenge the HCl generated. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as pyridine (B92270). The basicity and steric bulk of the base can influence the reaction outcome. In coupling reactions involving carboxylic acids and activating agents, a base is also typically required to deprotonate the carboxylic acid and facilitate the reaction.

Catalyst Loading: In catalyzed reactions, such as those employing metal-organic frameworks, the amount of catalyst used is a critical parameter to optimize. Studies have shown that varying the mole percentage of the catalyst can have a significant impact on the product yield, with an optimal loading achieving the highest conversion. mdpi.com

The table below summarizes some of the key parameters that can be optimized for the synthesis of this compound.

| Parameter | Options | Considerations |

| Acylating Agent | 3,4,5-Trimethoxybenzoyl chloride, 3,4,5-Trimethoxybenzoic acid | Reactivity, availability, and need for activating agents. |

| Amine | 3-Aminopyridine | Reactivity and potential for side reactions. |

| Coupling Reagent | DCC, EDC, HATU, HBTU, BOP | Efficiency, cost, and ease of byproduct removal. |

| Solvent | DCM, THF, DMF, Acetonitrile | Solubility of reactants, reaction temperature, and potential for side reactions. |

| Base | Triethylamine, DIPEA, Pyridine | Strength, steric hindrance, and compatibility with other reagents. |

| Temperature | Room temperature, elevated temperature, cooling | Reaction rate, and prevention of side reactions. |

Design and Synthetic Routes for Novel Derivatives and Analogs

The 3,4,5-trimethoxybenzoyl moiety serves as a valuable pharmacophore that can be incorporated into a wide range of molecular scaffolds to generate novel compounds with potential biological activities.

Rational Design of Substituent Modifications

The rational design of new derivatives often involves modifying the substituents on both the benzoyl and pyridyl rings of the core this compound structure. Structure-activity relationship (SAR) studies of related compounds guide these modifications. For instance, the introduction of different functional groups on the pyridine ring, such as alkyl, halogen, or nitro groups, can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets. Similarly, modifications to the trimethoxy substitution pattern on the benzoyl ring can be explored, although the 3,4,5-trimethoxy arrangement is often considered crucial for the bioactivity of many related compounds.

Incorporation of 3,4,5-Trimethoxybenzoyl Moiety into Diverse Heterocyclic Scaffolds (e.g., Pyrrolizines, Quinolines, Thioureas)

The versatility of the 3,4,5-trimethoxybenzoyl group allows for its integration into a variety of heterocyclic systems, leading to the synthesis of novel and potentially bioactive molecules.

Pyrrolizines: The 3,4,5-trimethoxyphenyl moiety has been successfully incorporated into pyrrolizine scaffolds. Synthetic strategies often involve the acylation of an amino-pyrrolizine precursor with 3,4,5-trimethoxybenzoyl chloride to yield benzamide (B126) derivatives. These compounds have been investigated for their cytotoxic activities.

Quinolines: Novel 5,6,7-trimethoxy quinoline derivatives have been designed and synthesized as potential anticancer agents. The synthetic approaches for these compounds can vary, but may involve the reaction of a substituted aniline with a β-ketoester to form the quinoline ring, followed by further functionalization, including the introduction of the 3,4,5-trimethoxyphenyl group.

Thioureas: The 3,4,5-trimethoxybenzoyl group can also be incorporated into thiourea derivatives. A common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a thiocyanate salt (e.g., ammonium thiocyanate) to form an in-situ generated 3,4,5-trimethoxybenzoyl isothiocyanate. This reactive intermediate can then be treated with various amines to afford the corresponding N-acylthiourea derivatives. These compounds have been explored for a range of biological activities.

The following table provides examples of heterocyclic scaffolds into which the 3,4,5-trimethoxybenzoyl moiety has been incorporated.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Biological Activity |

| Pyrrolizine | Acylation of an amino-pyrrolizine with 3,4,5-trimethoxybenzoyl chloride. | Cytotoxic |

| Quinoline | Multi-step synthesis involving quinoline ring formation and subsequent functionalization with the 3,4,5-trimethoxyphenyl group. | Anticancer, Tubulin Polymerization Inhibition |

| Thiourea | Reaction of in-situ generated 3,4,5-trimethoxybenzoyl isothiocyanate with an amine. | Various biological activities |

Advanced Structural Elucidation in the Context of Bioactivity

The precise determination of the three-dimensional structure of this compound and its derivatives is paramount for understanding their biological activity. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the atoms within the molecule. For more complex structures and to establish unambiguous connectivity, two-dimensional (2D) NMR experiments are indispensable. core.ac.ukomicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly attached to carbon atoms, providing a map of C-H single bonds. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially for connecting different fragments of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule in solution.

The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive picture of the molecular structure, which is essential for establishing a clear structure-activity relationship and for the rational design of more potent and selective bioactive compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for determining the solution-state conformation of this compound. The conformation is largely defined by the orientation around the amide bond and the dihedral angles between the amide plane and the two aromatic rings.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the trimethoxybenzoyl and pyridyl rings. The two protons on the trimethoxy-substituted ring typically appear as a singlet, owing to the symmetrical substitution pattern. The three methoxy (B1213986) groups will present as two distinct singlets: one with an integration of 6H for the methoxy groups at positions 3 and 5, and another with an integration of 3H for the methoxy group at position 4. The four protons of the pyridine ring will display more complex splitting patterns (doublets, triplets, or doublet of doublets) characteristic of a 3-substituted pyridine system. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Conformational analysis focuses on the rotation around the C-N amide bond. Amides can exist in cis and trans conformations, with the trans form being significantly more stable for secondary amides like this one. The relative orientation of the aromatic rings is also of interest. Due to steric hindrance, the trimethoxybenzoyl and pyridyl rings are unlikely to be coplanar. The specific dihedral angles can be inferred from through-space correlations in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Trimethoxybenzoyl (2H) | 6.8 - 7.2 | s |

| Pyridyl (4H) | 7.3 - 8.8 | m |

| OCH₃ (para, 3H) | 3.8 - 3.9 | s |

| OCH₃ (meta, 6H) | 3.9 - 4.0 | s |

| Amide NH (1H) | 8.5 - 10.0 | br s |

Note: Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR) for Amide Bond Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is essential for characterizing the functional groups within this compound, with a particular focus on the amide linkage which is central to its structure and interactions. The vibrational modes of the amide group are sensitive to its chemical environment and hydrogen bonding.

The most characteristic absorption bands for a secondary amide are the Amide I and Amide II bands.

Amide I band , appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. Its exact frequency can indicate the strength of hydrogen bonding involving the carbonyl oxygen.

Amide II band , found between 1510-1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations.

N-H Stretch , a sharp peak typically observed in the 3200-3400 cm⁻¹ region, is also highly indicative of hydrogen bonding. A lower frequency suggests stronger N-H bond involvement in a hydrogen bond.

Analysis of the parent compound, 3,4,5-Trimethoxybenzamide, shows a strong C=O stretch, providing a baseline for the trimethoxybenzoyl portion of the molecule nist.gov. The presence of the N-pyridyl group introduces the possibility of intermolecular hydrogen bonding, which would influence the positions of these key amide bands.

Table 2: Characteristic FTIR Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | 3200 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 3000 |

| Amide I | Amide C=O Stretch | 1630 - 1680 |

| Amide II | Amide N-H Bend / C-N Stretch | 1510 - 1570 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

X-ray Crystallography for Supramolecular Structure and Hydrogen Bonding Analysis in Benzamide Derivatives

X-ray crystallography provides definitive information on the solid-state structure, molecular conformation, and the intricate network of intermolecular interactions that define the supramolecular assembly of this compound. Analysis of closely related benzamide derivatives offers significant insight into the expected crystal packing.

The primary and most influential intermolecular interaction is hydrogen bonding originating from the amide N-H group, which acts as a hydrogen bond donor. The molecule possesses two primary hydrogen bond acceptor sites: the amide carbonyl oxygen and the nitrogen atom of the pyridine ring. This competition leads to distinct supramolecular motifs.

N–H···N(pyridine) Hydrogen Bonding: This interaction is commonly observed in N-pyridyl amides. It typically leads to the formation of infinite one-dimensional chains, as seen in studies of various methyl-N-(pyridyl)benzamides and in one of the polymorphic forms of the parent N-(3-pyridyl)-benzamide rsc.orgrsc.org.

N–H···O(carbonyl) Hydrogen Bonding: This is a classic interaction in amides, often resulting in chains or dimeric structures. This motif has been observed in other polymorphs of N-(3-pyridyl)-benzamide and is common in other substituted trimethoxybenzamides rsc.orgnih.gov.

The interplay between these potential hydrogen bonds, along with weaker C-H···O and π-π stacking interactions, dictates the final crystal packing. The relative orientation of the trimethoxybenzoyl and pyridyl rings, defined by the dihedral angle, is also a key feature. In related structures, this angle is non-zero, indicating a twisted conformation to minimize steric repulsion nih.gov. The existence of multiple stable hydrogen bonding patterns also suggests a high potential for polymorphism, where the compound can crystallize in different forms with distinct packing and physical properties, a phenomenon documented for the unsubstituted N-(3-pyridyl)-benzamide rsc.org.

Table 3: Expected Crystallographic and Hydrogen Bonding Parameters based on Analogous Structures

| Parameter | Expected Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Primary Supramolecular Motif | 1D chains via N–H···N(py) or N–H···O=C hydrogen bonds |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor(s) | Pyridine Nitrogen, Amide Carbonyl Oxygen |

| Dihedral Angle (Benzene-Pyridine) | Non-coplanar (2° - 50°) |

Molecular Pharmacology and Biological Activity Profiling

Enzyme Inhibition Studies of 3,4,5-Trimethoxy-N-3-pyridylbenzamide and Analogs

The unique structural features of this compound, characterized by a trimethoxylated benzene ring linked to a pyridine (B92270) moiety via an amide bond, provide a versatile scaffold for interacting with various enzyme active sites. Research has demonstrated that derivatives of this compound and related benzamides exhibit inhibitory activity against several key enzymes implicated in a variety of diseases.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to the target compound, have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. These compounds exhibited IC50 values in the low micromolar range (4.0-16.5 μM) nih.gov. One of the most potent compounds in this series, which includes a dimethylaminoethoxy moiety, demonstrated a maximal inhibition of 97% at a concentration of 50 μM nih.gov.

Further studies on benzamide (B126) and picolinamide derivatives have shed light on the structure-activity relationship for cholinesterase inhibition. It has been observed that the position of substituents on the benzamide or picolinamide ring significantly influences the inhibitory activity and selectivity for AChE over BChE nih.gov. For instance, a picolinamide derivative, compound 7a, displayed potent AChE inhibitory activity with an IC50 value of 2.49 ± 0.19 μM and high selectivity over BChE nih.gov. Kinetic studies indicated a mixed-type inhibition mechanism for this compound against AChE nih.gov.

| Compound Class | Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives | AChE | 4.0 - 16.5 | Not specified | nih.gov |

| Picolinamide derivative 7a | AChE | 2.49 ± 0.19 | Mixed-type | nih.gov |

| 3,4,5-trimethoxycinnamates | AChE | 46.18 | Mixed-type | mdpi.com |

| 3,4,5-trimethoxycinnamates | BChE | 32.46 | Mixed-type | mdpi.com |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Studies on N-(acryloyl)benzamide derivatives have shown their potential as tyrosinase inhibitors. For example, certain derivatives exhibited stronger tyrosinase inhibition (59.70% and 76.77% at 25 μM) than the well-known inhibitor kojic acid (50.30% at 25 μM) in B16F10 melanoma cells acs.org. These findings suggest that the anti-melanogenic effects of these compounds are directly related to their ability to inhibit tyrosinase acs.org.

Kinetic studies of some methoxy-substituted tyramine derivatives have revealed different modes of inhibition. For instance, a cinnamic acid amide derivative was found to be a non-competitive inhibitor of tyrosinase, while derivatives with hydroxyl substitutions on the aromatic ring exhibited mixed-type inhibition mdpi.com. This highlights the importance of the substitution pattern on the benzamide scaffold for the mechanism of tyrosinase inhibition.

| Compound Class | Inhibition at 25 µM (%) | Reference |

| N-(acryloyl)benzamide derivative 1a | 59.70 | acs.org |

| N-(acryloyl)benzamide derivative 1j | 76.77 | acs.org |

| Kojic acid (reference) | 50.30 | acs.org |

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. Benzoylselenoureas, which are structurally related to benzamides, have been identified as potent urease inhibitors, with IC50 values in the nanomolar range (0.95 to 13.95 nM) acs.orgacs.org. Computational studies suggest that these compounds interact with the Ni(II) ions in the active site of the enzyme acs.orgacs.org.

Furthermore, a series of regio-selectively alkylated benzimidazole-2-thione derivatives have been shown to inhibit H. pylori urease with IC50 values in the micromolar range. For instance, compound 2 and compound 5 from this series exhibited IC50 values of 0.11 mM and 0.01 mM, respectively, against H. pylori urease nih.gov. Kinetic analysis revealed that compound 2 acts as a non-competitive inhibitor nih.gov.

| Compound Class | Enzyme Source | IC50 (nM) | Inhibition Mechanism | Reference |

| Benzoylselenoureas | Cryptococcus neoformans | 0.95 - 13.95 | Not specified | acs.orgacs.org |

| Alkylated benzimidazole-2-thione (Cmpd 2) | Helicobacter pylori | 110,000 | Non-competitive | nih.gov |

| Alkylated benzimidazole-2-thione (Cmpd 5) | Helicobacter pylori | 10,000 | Not specified | nih.gov |

Beta-Secretase (BACE-1) Inhibition

Beta-secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of research for Alzheimer's therapy. Pyridinyl aminohydantoins have been identified as a novel class of potent BACE-1 inhibitors, with some compounds showing IC50 values in the nanomolar range. For example, compound (S)-4g exhibited an IC50 of 20 nM for BACE-1 mdpi.com. X-ray crystallography has revealed that the pyridine nitrogen of these inhibitors can interact with tryptophan residue Trp76 in the S2' region of the enzyme, contributing to their high potency mdpi.com.

Another potent BACE-1 inhibitor, AZD3839, has a Ki of 26.1 nM and demonstrates approximately 14-fold selectivity over the related enzyme BACE-2 selleckchem.com. In cellular assays, AZD3839 effectively reduced the levels of Aβ40 with an IC50 of 4.8 nM selleckchem.com.

| Compound Class | IC50 (nM) | Ki (nM) | Selectivity over BACE-2 | Reference |

| Pyridinyl aminohydantoin (S)-4g | 20 | Not reported | Not reported | mdpi.com |

| AZD3839 | 16.7 (cell) | 26.1 | ~14-fold | selleckchem.com |

| Elenbecestat | 3.9 | Not reported | ~12-fold | nih.gov |

| Shionogi 1 | 3.9 | Not reported | ~38-fold | nih.gov |

| Shionogi 2 | 7.7 | Not reported | ~40-fold | nih.gov |

Gamma-Glutamyl Transpeptidase (GGT) Inhibition: Characterization of Uncompetitive Binding

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme involved in glutathione metabolism and has been implicated in various diseases, including cancer. A novel class of uncompetitive inhibitors of human GGT has been identified that are not analogs of the natural substrate glutamate nih.gov. One such lead compound, OU749 (N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide), was found to have an intrinsic Ki of 17.6 μM nih.gov.

The mechanism of these inhibitors is unique in that they bind to the enzyme-substrate complex, a characteristic of uncompetitive inhibition. Kinetic studies have shown that while they are uncompetitive with respect to the γ-glutamyl donor substrate, they are competitive with the acceptor substrate, glycyl-glycine, suggesting they occupy the acceptor binding site nih.gov. This uncompetitive inhibition is considered a rare but potentially advantageous mechanism for therapeutic enzyme targeting researchgate.net.

| Compound | Ki (µM) | Inhibition Type vs. Donor Substrate | Reference |

| OU749 | 17.6 | Uncompetitive | nih.gov |

Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. Benzamides represent a significant class of HDAC inhibitors, and their structure-activity relationships have been extensively studied.

The inhibitory activity of benzamide derivatives is highly dependent on their chemical structure. For instance, studies on aminophenyl benzamide derivatives have shown that hydrophobic characteristics are crucial for their HDAC inhibitory activity, and the inclusion of hydrophobic substituents can enhance their potency nih.gov. Furthermore, hydrogen bond donating groups positively contribute to inhibition, while electron-withdrawing groups have a negative influence nih.gov.

A series of (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives have been evaluated for their pan-HDAC inhibitory activity. The most potent compounds from this series exhibited IC50 values in the low micromolar range against various HDAC isoforms researchgate.net. For example, compound 8j showed an IC50 of 5.8 μM in a cytotoxicity assay on HCT116 cells, which is indicative of its HDAC inhibitory potential researchgate.net.

| Compound Class | HDAC Isoform | IC50 (µM) | Reference |

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide 8j | Pan-HDAC | 5.8 | researchgate.net |

| Various Benzamide Derivatives | HDAC1, 2, 3 | Sub-µM | researchgate.net |

Receptor Modulation and Binding Affinity Investigations

No studies have been found that characterize the binding affinity or selectivity of this compound for the Sigma-2 Receptor (σ2R/TMEM97). While the sigma-2 receptor is a target of interest in various pathological conditions, the interaction profile of this specific benzamide derivative remains uninvestigated in published research.

Investigations into the binding affinities of various benzamide derivatives at dopamine D2 and D3 receptors are prevalent in medicinal chemistry research. However, specific binding data for this compound is not present in the available scientific literature. Therefore, its potential as a dopamine receptor ligand is currently unknown.

The role of this compound as a tachykinin NK1 receptor antagonist has not been explored in any published research. The development of amide-based atropisomers as NK1 receptor antagonists has been a subject of study, but this particular compound has not been a part of these investigations.

Preclinical Biological Evaluation in Disease Models (in vitro and in vivo)

While numerous compounds containing the 3,4,5-trimethoxybenzoyl moiety have been investigated for their potential anticancer properties, there is a lack of specific research on the in vitro or in vivo anticancer activity of this compound. Consequently, no data tables on its cytotoxic or antiproliferative effects against cancer cell lines can be provided.

A Comprehensive Examination of this compound's Biological Activities

Initial research into the molecular pharmacology and biological activity of the specific chemical compound This compound did not yield dedicated studies focusing on its antioxidant, anti-inflammatory, or neuroprotective effects. The available scientific literature primarily discusses related but structurally distinct compounds containing the trimethoxybenzoyl or pyridinyl moieties.

Therefore, a detailed analysis as requested under the headings of antioxidant activity, anti-inflammatory potential, and neuroprotective effects in preclinical models for this compound cannot be provided at this time due to a lack of specific research data for this exact molecule.

Further investigation is required to isolate and characterize the potential therapeutic properties of this compound.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Pharmacophoric Features Essential for Biological Activity

The core structure of compounds related to 3,4,5-Trimethoxy-N-3-pyridylbenzamide typically contains two key pharmacophoric features. These include the 3,4,5-trimethoxyphenyl (TMP) moiety, which is often attached via a linker to another substituted aromatic ring. nih.gov The TMP group is widely recognized as a crucial element for binding to tubulin, playing a fundamental role in the anticancer activity of numerous compounds by inhibiting tubulin polymerization. nih.govnih.gov

In a series of designed pyrrolizine derivatives, the combination of a 3,4,5-trimethoxyphenyl moiety with a benzamide (B126) structure resulted in compounds with significant cytotoxic activity. nih.gov The general pharmacophore for this class of tubulin polymerization inhibitors consists of the TMP moiety connected to a second phenyl ring, with the linker between them being a critical determinant of conformation and activity. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

Modifying the substituents on a parent compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its biological properties.

In a series of related 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid, the length of the N-alkyl chain was shown to have a direct impact on anticancer activity against HCT-116 colon carcinoma cells. orientjchem.org A general trend was observed where increasing the length and hydrophobicity of the alkyl chain led to a lower IC₅₀ value, signifying greater potency. orientjchem.org For instance, the anticancer activity increased from the N-methyl derivative to the N-hexyl derivative. orientjchem.org

However, it was noted that all the synthesized 3,4,5-trihydroxy-N-alkyl-benzamides had a higher IC₅₀ value than the parent compound, gallic acid, suggesting the hydrophilic carboxyl group is important for its anti-colorectal cancer effects. orientjchem.org The introduction of a methylene (B1212753) group in the N-ethyl derivative increased hydrophobicity and improved the anticancer effect compared to the N-methyl derivative. orientjchem.org Furthermore, branched alkyl chains, as seen in the N-sec-butyl and N-tert-butyl derivatives, demonstrated higher anticancer activity than the linear N-butyl analog. orientjchem.org Of the synthesized compounds in this particular study, the 3,4,5-trihydroxy-N-hexyl-benzamide derivative showed the most promise as an anti-colorectal cancer agent. orientjchem.org

Anticancer Activity of 3,4,5-Trihydroxy-N-Alkyl-Benzamides Against HCT-116 Cells

| Compound | Alkyl Chain | IC₅₀ (µM) |

|---|---|---|

| 3,4,5-trihydroxy-N-methyl-benzamide | Methyl | 2.43 |

| 3,4,5-trihydroxy-N-ethyl-benzamide | Ethyl | 1.64 |

| 3,4,5-trihydroxy-N-butyl-benzamide | Butyl | 3.56 |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | sec-Butyl | 1.34 |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | tert-Butyl | 0.16 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Hexyl | 0.07 |

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established and critical pharmacophore for anticancer activity, particularly for compounds that act as tubulin polymerization inhibitors. nih.gov This structural feature is present in the natural product colchicine (B1669291) and a variety of synthetic anticancer agents. nih.gov The TMP moiety is recognized as a key tubulin-binding structure, and its presence is essential for inhibiting the formation of microtubules, which are critical for cell division. nih.govnih.gov The mechanism of action involves the binding of the TMP-containing compound to the colchicine binding site on tubulin, which suppresses microtubule assembly and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov In the design of novel anticancer agents, the TMP group is frequently incorporated to confer this tubulin-targeting activity. nih.govnih.gov

Application of Rational Design Principles for Optimizing Bioactivity

Rational drug design utilizes the understanding of a biological target and a compound's SAR to create more effective drugs. researchgate.net This approach has been successfully applied to derivatives containing the 3,4,5-trimethoxyphenyl moiety. One strategy involves creating multi-target agents by combining the pharmacophoric groups of different anticancer drugs into a single molecule. nih.gov This can lead to agents that hit multiple biological targets simultaneously, potentially offering a better alternative to combination therapies. nih.gov

For example, new pyrrolizines bearing the 3,4,5-trimethoxyphenyl group were rationally designed to not only inhibit tubulin polymerization but also to interfere with the activity of oncogenic kinases. nih.gov Another example of rational design involves modifying the structure of known drugs. The anticancer drug Dasatinib, a multi-kinase inhibitor, has a core structure that has been used as a template. nih.gov By replacing parts of Dasatinib with a TMP-thiazole moiety, new derivatives were designed with the aim of creating novel antiproliferative agents. nih.gov This strategic modification leverages the known bioactivity of the TMP group to enhance or alter the therapeutic profile of an existing drug scaffold. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Studies to Predict Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Tubulin: The 3,4,5-trimethoxyphenyl moiety is a well-known feature of compounds that bind to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization. Molecular docking studies on analogs containing this group, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and 3,4,5-trimethoxychalcones, consistently show the 3,4,5-trimethoxyphenyl ring occupying a specific sub-cavity within the colchicine binding site on α,β-tubulin. nih.govresearchgate.net This interaction is considered crucial for the anti-tubulin and cytotoxic activity of this class of compounds. nih.gov For instance, in a study of pyridine (B92270) derivatives, the docking pose revealed that the trimethoxyphenyl ring fits into the same pocket as the equivalent ring in combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor. nih.gov

Kinases: Kinase inhibitors are often classified by their binding mode to the ATP-binding pocket. researchgate.net Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation. mdpi.com Other types include allosteric inhibitors (Type III and IV) that bind outside the ATP site. researchgate.netmdpi.com While specific docking studies for 3,4,5-Trimethoxy-N-3-pyridylbenzamide against a wide range of kinases are not extensively detailed in the provided literature, studies on related pyrido[2,3-d]pyrimidine (B1209978) inhibitors show they can be selective for kinases that have a small amino acid residue, like threonine, at a key position in the ATP binding pocket. nih.gov This suggests that the pyridylbenzamide scaffold could be docked against various kinase targets to predict potential interactions and guide the design of selective inhibitors.

Enzymes: Beyond tubulin and kinases, related benzamide (B126) structures have been studied against other enzymes. For example, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Molecular docking of these compounds showed key hydrophobic interactions with residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, correlating well with their observed biological activity. nih.gov

Table 1: Representative Molecular Docking Interactions of Related Scaffolds

| Compound Scaffold | Biological Target | Key Interacting Residues/Features | Reference |

|---|---|---|---|

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Tubulin (Colchicine Site) | Trimethoxyphenyl ring occupies the same sub-cavity as in combretastatin A-4. | nih.gov |

| 3,4,5-Trimethoxychalcone | Tubulin (Colchicine Site) | Fits in a similar orientation to colchicine, benefiting the ligand-tubulin interaction. | researchgate.net |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative | Acetylcholinesterase (AChE) | Conserved hydrophobic interactions with catalytic (TRP86, TYR337) and peripheral (TYR72, TYR124) anionic sites. | nih.gov |

| Pyrido[2,3-d]pyrimidine | Protein Kinases (e.g., RICK, p38α) | Selective for kinases with a small amino acid (e.g., threonine) in the ATP binding pocket. | nih.gov |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a ligand-based drug design approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. This method is particularly useful when the 3D structure of the target protein is unknown. nih.govresearchgate.net A pharmacophore model can be generated from a set of active molecules, defining key features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R). nih.govresearchgate.net

For a compound like this compound, a pharmacophore model could be developed using a series of its active analogs. For example, studies on N3-phenylpyrazinones as CRF1 antagonists led to a six-feature pharmacophore model (AADHHR) that successfully predicted the activity of test set molecules and yielded a statistically significant 3D-QSAR model. nih.govresearchgate.net Such a model for the pyridylbenzamide series would define the optimal spatial arrangement of its trimethoxy groups, amide linkage, and pyridine ring for biological activity, guiding the design of new, more potent derivatives.

Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. One common method involves docking a large compound library into the active site of a target protein. nih.gov

The this compound structure can serve as a basis for virtual screening in two main ways. First, in a structure-based approach, if a target like tubulin or a specific kinase is identified, a library of diverse compounds can be docked into its binding site to find novel molecules that mimic the binding of the parent compound. Alternatively, a ligand-based approach known as scaffold hopping can be employed. nih.gov In this method, the core scaffold of this compound could be used as a query to search for new, structurally different scaffolds that maintain the key pharmacophoric features required for activity, potentially leading to compounds with improved properties or novel intellectual property. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. researchgate.net These models are developed by analyzing a series of compounds with known activities (a training set) and then used to predict the activities of new, untested compounds. researchgate.netresearchgate.net

For a series of benzamide-containing compounds, a QSAR model was successfully developed to predict their inhibitory activity against H+/K+-ATPase, showing good statistical quality and predictive power. researchgate.net Similarly, 3D-QSAR studies on other heterocyclic compounds have been used to create predictive models based on pharmacophore hypotheses. nih.govresearchgate.netnih.gov A QSAR model for this compound derivatives would allow researchers to computationally predict the biological activity of newly designed analogs before undertaking their chemical synthesis, thereby prioritizing the most promising candidates for experimental testing.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations provide detailed insights into the conformational stability of a ligand-protein complex, the flexibility of the binding site, and the strength of the binding interactions. nih.gov

For derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, MD simulations were used to confirm the stability of the ligand-acetylcholinesterase complex. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuations (RMSF) during the simulation proved the stable nature of the compound's binding within the enzyme's active site gorge. nih.gov Similar simulations for this compound bound to a target like tubulin or a kinase would be crucial to validate the docking poses, assess the stability of key hydrogen bonds and hydrophobic interactions, and estimate the binding free energy, providing a more dynamic and accurate picture of the molecular recognition process. mdpi.com

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is critical to avoid late-stage failures. nih.gov In silico ADME models use a compound's chemical structure to predict its pharmacokinetic properties. nih.govnih.gov

Commonly predicted parameters include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. nih.gov For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives, in silico predictions showed that most compounds had good absorption percentages (>70%) and complied with Lipinski's rules, suggesting favorable drug-like properties. nih.gov Applying these predictive models to this compound would provide essential, early-stage information on its likely oral bioavailability and pharmacokinetic profile, helping to identify potential liabilities that may need to be addressed through medicinal chemistry efforts.

Table 2: Illustrative In Silico ADME Predictions for Drug-like Molecules

| Parameter | Description | Favorable Range/Rule | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicted percentage of absorption from the human intestine. | High (>70-80%) | nih.gov |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 | nih.gov |

| Veber's Rule | Relates to oral bioavailability, based on molecular flexibility and polar surface area. | Rotatable bonds ≤ 10 and TPSA ≤ 140 Ų | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound is likely to cross the BBB and enter the central nervous system. | Varies based on model (e.g., LogBB, CNS parameter) | researchgate.net |

An extensive search of scientific literature and databases has been conducted to gather information on the chemical compound this compound for an article on "Advanced Methodologies in Chemical Biology Research." The specific focus of the requested article was on the enzyme kinetic analysis and receptor binding assays of this particular compound, with a detailed outline provided for the required content.

Despite a thorough investigation using various search queries and strategies, no specific experimental data or research findings concerning the enzyme kinetic parameters (Vmax, Km, Ki, kinact) or receptor binding constants (KD, Ki) for this compound could be located in the available scientific literature. The searches did not yield any studies detailing the mechanistic elucidation of its enzyme inhibition or its ligand-receptor interactions as specified in the requested article outline.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for this compound. The absence of this information in the public domain prevents the creation of a scientifically accurate and informative article that adheres to the strict outline provided.

Advanced Methodologies in Chemical Biology Research

Receptor Binding Assays for Ligand-Receptor Interactions

Utilization of Radioligand and Fluorescent Ligand Approaches

In the field of chemical biology, radioligand and fluorescent ligand-based assays are indispensable tools for characterizing ligand-receptor interactions. These techniques provide quantitative data on the binding affinity, selectivity, and density of receptors in various biological preparations.

Radioligand Binding Assays are a traditional and robust method for studying receptor pharmacology. These assays involve the use of a ligand that has been labeled with a radioactive isotope, such as tritium ([³H]) or iodine ([¹²⁵I]). The high specific activity of these radioligands allows for highly sensitive detection of binding sites. In saturation binding experiments, varying concentrations of the radioligand are incubated with a tissue or cell preparation until equilibrium is reached. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum binding capacity (Bmax), which reflects the total number of receptors in the preparation nih.gov. Competition binding assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled compound, are used to determine the affinity (expressed as Ki) of the unlabeled ligand for the receptor nih.govnih.gov.

Fluorescent Ligand Approaches have emerged as a powerful alternative to radioligand assays, avoiding the safety and disposal issues associated with radioactivity nih.gov. Fluorescent ligands are created by covalently attaching a fluorophore to a pharmacologically active molecule. These tools enable the study of ligand-receptor interactions in real-time and in more physiologically relevant settings, including living cells nih.gov. Techniques such as confocal microscopy, flow cytometry, and high-content imaging can be employed to visualize receptor localization and quantify binding nih.govnih.gov. The development of fluorescent ligands with high affinity and specificity is crucial for their successful application nih.gov. Kinetic binding experiments using these ligands can provide information on the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction nih.gov. While specific radioligand or fluorescent ligand studies for 3,4,5-Trimethoxy-N-3-pyridylbenzamide are not detailed in the available literature, these methodologies represent the standard for characterizing the molecular interactions of novel chemical entities with their biological targets.

Advanced Cellular Assays for Mechanistic Investigations

Advanced cellular assays are critical for elucidating the mechanisms through which a compound exerts its biological effects at the cellular level. These investigations provide insights into antiproliferative activity, effects on cell cycle and apoptosis, and modulation of specific signaling pathways.

A primary method for assessing the antiproliferative activity of a compound is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose waocp.orgmdpi.com. In this assay, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. By treating cancer cell lines with various concentrations of a test compound, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Numerous studies have evaluated the antiproliferative effects of compounds containing the 3,4,5-trimethoxy moiety against various cancer cell lines. For instance, a series of 3',4',5'-trimethoxy flavonoid benzimidazole (B57391) derivatives were synthesized and evaluated for their cytotoxic activity in human gastric (MGC-803), breast (MCF-7), and hepatoma (HepG-2) cancer cells nih.gov. Similarly, the antiproliferative effects of 3,4,5-trimethoxylated chalcones have been demonstrated in colorectal and prostatic cancer cells nih.gov. These studies consistently show that the 3,4,5-trimethoxy substitution pattern is a key feature for potent anticancer activity nih.gov.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3',4',5'-trimethoxy flavonoid benzimidazole derivative (Compound 15) | MGC-803 (gastric) | 20.47 ± 2.07 | nih.gov |

| MCF-7 (breast) | 43.42 ± 3.56 | nih.gov | |

| HepG-2 (hepatoma) | 35.45 ± 2.03 | nih.gov | |

| MFC (mouse gastric) | 23.47 ± 3.59 | nih.gov | |

| 3,4,5-trimethoxylated chalcone derivative (Compound 13) | Colorectal/Prostatic | 2.6 - 5.1 | nih.gov |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | HepG2 (hepatoma) | Concentration-dependent reduction in viability | waocp.orgnih.gov |

| MCF-7 (breast) | Concentration-dependent reduction in viability | waocp.orgnih.gov |

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) mdpi.comnih.gov. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (synthesis phase, between 2n and 4n DNA), and G2/M (mitosis, 4n DNA) mdpi.comnih.govbiorxiv.org. A significant increase in the population of cells in a specific phase following treatment with a compound indicates cell cycle arrest.

In addition to cell cycle analysis, flow cytometry can detect apoptosis. Apoptotic cells are characterized by DNA fragmentation, which results in a population of cells with less than 2n DNA content, appearing as a "sub-G1" peak in the DNA content histogram researchgate.net.

Studies on compounds structurally related to this compound have demonstrated their ability to modulate the cell cycle and induce apoptosis. For example, a ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid was shown to cause cell cycle arrest at the G2/M stage and induce pre-G1 apoptosis in HepG2 and MCF7 cells waocp.orgnih.gov. Similarly, a 3',4',5'-trimethoxy flavonoid benzimidazole derivative (compound 15) was found to arrest the cell cycle in the G1 phase and induce apoptosis in a dose-dependent manner nih.gov. Another resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), caused a dose-dependent induction of apoptosis in HL-60 leukemia cells without significant changes to the cell cycle distribution nih.govresearchgate.net.

| Compound Class/Name | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | HepG2, MCF7 | Arrest at G2/M stage | Pre-G1 apoptosis | waocp.orgnih.gov |

| 3',4',5'-trimethoxy flavonoid benzimidazole derivative (Compound 15) | MFC | Arrest at G1 phase | Dose-dependent | nih.gov |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 | No remarkable changes | Dose-dependent | nih.govresearchgate.net |

| 5,6,7-Trimethoxyflavan derivative (Compound 8q) | Various cancer cells | Arrest at G2/M phase | Increased cleaved PARP, caspase 3, and 7 | nih.gov |

To understand the molecular basis of a compound's activity, it is crucial to investigate its impact on specific intracellular signaling pathways that regulate cell proliferation, survival, and death. Common techniques for these investigations include Western blotting to analyze protein expression and phosphorylation status, and Reverse Transcription Polymerase Chain Reaction (RT-PCR) to measure mRNA expression levels.

Research on compounds with a 3,4,5-trimethoxyphenyl moiety has revealed modulation of several key cancer-related pathways.

p53 Pathway : A study on a ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid found that its antiproliferative and pro-apoptotic effects were associated with significantly higher protein and mRNA expression levels of the tumor suppressor p53 waocp.orgnih.gov.

Inflammatory Pathways : The same study also showed that the compound led to lower expression of cyclooxygenase-2 (COX-2) and higher expression of tumor necrosis factor-alpha (TNF-α), both of which are involved in inflammation and cancer progression waocp.orgnih.gov.

Hippo Signaling Pathway : A novel 5,6,7-trimethoxyflavan derivative was found to activate the Hippo signaling pathway, a key regulator of organ size and cell proliferation, by decreasing the expression of the oncogenic transcriptional co-activator YAP nih.gov.

PI3K/mTOR Pathway : The same flavan derivative also inhibited the PI3K/mTOR pathway, a central signaling cascade that promotes cell growth and survival nih.gov.

Ribonucleotide Reductase Inhibition : The resveratrol analog KITC was found to inhibit ribonucleotide reductase (RR), the key enzyme for de novo DNA synthesis, leading to a depletion of intracellular dATP and dTTP pools nih.gov.

These findings highlight that compounds containing the 3,4,5-trimethoxy scaffold can exert their anticancer effects by intervening in multiple, critical signaling pathways.

Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its mechanism of action. Cellular uptake studies investigate the processes by which a compound crosses the plasma membrane, which can include passive diffusion or various forms of active transport and endocytosis mdpi.com. Techniques like fluorescence microscopy are often employed, using either intrinsically fluorescent compounds or molecules labeled with a fluorescent tag to visualize their accumulation and distribution within the cell researchgate.net.

The intracellular fate of a compound can determine its efficacy. For example, a compound that targets a nuclear protein must be able to enter the nucleus, while one that acts on mitochondria must accumulate in that organelle. While specific studies on the cellular uptake and distribution of this compound are not available in the reviewed literature, research on related structures provides some insight. For instance, some ester-containing compounds are expected to be rapidly hydrolyzed by plasma esterases, and the resulting acid has been shown to have rapid oral absorption and high bioavailability, suggesting efficient transport into cells mdpi.com. The general methodologies involve incubating cells with the compound and using imaging techniques to determine its colocalization with specific organelle markers researchgate.net.

Preclinical Pharmacodynamic Studies in Relevant in vivo Models

Preclinical pharmacodynamic (PD) studies are essential for translating in vitro findings into a whole-organism context. These studies investigate the biochemical and physiological effects of a drug on the body and the time course of these effects. In oncology research, PD studies are often conducted in in vivo models, such as mouse xenograft models, where human tumor cells are implanted into immunocompromised mice nih.gov.

These models allow researchers to assess a compound's ability to inhibit tumor growth in a living system. Key endpoints in such studies include measuring tumor volume over time and analyzing biomarkers in tumor tissue to confirm that the drug is engaging its intended target nih.gov. For example, a study might involve collecting paired tumor biopsies before and after treatment to measure the inhibition of a specific target protein nih.gov.

While specific in vivo pharmacodynamic data for this compound is not detailed in the provided search results, studies on related compounds illustrate the importance of this research step. For instance, a 3',4',5'-trimethoxy flavonoid benzimidazole derivative exhibited a significant inhibitory effect on tumor growth in vivo nih.gov. Such studies are critical for establishing a rationale for further development, as they provide evidence of efficacy in a more complex biological environment than cell culture nih.govnih.gov.

In vitro Metabolism Studies (DMPK) of this compound

Following a comprehensive review of scientific literature and databases, no specific in vitro metabolism or Drug Metabolism and Pharmacokinetics (DMPK) data for the compound This compound was found.

The following sections outline the general principles and methodologies for conducting such studies, which would be applicable to this compound. This information is based on established practices in the field of drug discovery and development for assessing the metabolic fate of new chemical entities.

General Methodologies for In vitro Metabolism Studies

In vitro metabolism studies are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. These studies primarily focus on metabolic stability, metabolite identification, and the enzymes responsible for metabolism. The most common systems used are liver microsomes and hepatocytes from various species, including human, rat, and dog, to assess inter-species differences.

Metabolic Stability Assessment:

The primary goal of metabolic stability assays is to determine the rate at which a compound is metabolized by liver enzymes. This is typically assessed by incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

The standard procedure involves:

Incubating the test compound at a specific concentration (e.g., 1 µM) with a known amount of microsomal protein (e.g., 0.5 mg/mL).

Initiating the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for CYP enzymes.

Quenching the reaction at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) by adding a solvent like acetonitrile.

Analyzing the remaining concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the disappearance of the parent compound over time, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.

Hypothetical Metabolic Stability Data for this compound:

The table below illustrates how data from a metabolic stability study in liver microsomes from different species would be presented. Note: This is hypothetical data for illustrative purposes only, as no experimental data was found for this specific compound.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Dog | 60 | 11.6 |

| Mouse | 18 | 38.5 |

| Monkey | 52 | 13.3 |

Metabolite Identification:

Identifying the metabolites of a new chemical entity is critical to understanding its metabolic pathways and potential for forming active or toxic byproducts. This is typically performed using high-resolution mass spectrometry to analyze samples from incubations with liver microsomes or hepatocytes. The mass shifts from the parent compound indicate the types of metabolic reactions that have occurred.

For a compound like This compound , potential metabolic pathways could include:

O-Demethylation: Removal of one or more of the methyl groups from the trimethoxy-substituted ring.

Hydroxylation: Addition of a hydroxyl group to either the benzamide (B126) or the pyridine (B92270) ring.

N-Oxidation: Oxidation of the nitrogen atom in the pyridine ring.

Amide Hydrolysis: Cleavage of the amide bond, though this is generally a less common pathway for aromatic amides in initial metabolism.

Hypothetical Metabolite Profile of this compound:

This table provides an example of how metabolite identification data might be structured. Note: This is hypothetical data for illustrative purposes only.

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Metabolic Reaction |

| M1 | 4,5-Dimethoxy-3-hydroxy-N-3-pyridylbenzamide | +16 (-CH₃ + OH) | O-Demethylation and Hydroxylation |

| M2 | 3,4,5-Trimethoxy-N-(1-oxido-pyridin-3-yl)benzamide | +16 | N-Oxidation |

| M3 | 3,4,5-Trimethoxybenzoic acid | -93 | Amide Hydrolysis |

| M4 | 3-Aminopyridine | -224 | Amide Hydrolysis |

Cytochrome P450 (CYP) Reaction Phenotyping:

To identify the specific CYP enzymes responsible for the metabolism of a compound, several methods are employed:

Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes metabolize it.

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Understanding which CYP isoforms are involved is crucial for predicting potential drug-drug interactions.

Future Research Directions and Therapeutic Potential As Research Probes/lead Compounds

Development of 3,4,5-Trimethoxy-N-3-pyridylbenzamide Analogs as Novel Chemical Probes for Biological Systems

The creation of chemical probes is a foundational step in modern drug discovery. These molecules are designed to selectively interact with a specific biological target, enabling researchers to elucidate the target's function in health and disease. The benzamide (B126) scaffold is an excellent starting point for developing such probes due to its synthetic tractability and proven ability to interact with a wide range of proteins.

A new series of benzamide derivatives has been synthesized and evaluated as potential agents against prion diseases, demonstrating that these compounds are attractive leads for therapeutic development. nih.gov Similarly, N-benzyl benzamide derivatives have been identified as highly selective and potent inhibitors of butyrylcholinesterase (BChE), a key target in advanced Alzheimer's disease. acs.orgnih.gov

For this compound, an initial research program would involve synthesizing a library of analogs to explore the structure-activity relationship (SAR). Modifications could include:

Alteration of the Pyridine (B92270) Ring: Shifting the nitrogen's position within the pyridine ring or adding various substituents could significantly impact target binding and selectivity.

Modification of the Trimethoxy Phenyl Group: Systematically removing or altering the methoxy (B1213986) groups would determine their importance for activity and could modulate pharmacokinetic properties.

Scaffold Hopping: While maintaining key pharmacophoric features, the core benzamide structure could be replaced with other bioisosteres to discover novel chemotypes with improved properties, a strategy that has proven successful in identifying M1 positive allosteric modulators. acs.org

These analog libraries would then be screened against a panel of biological targets to identify high-affinity interactions, thus creating valuable chemical probes for further biological investigation.

Strategies for Lead Optimization and Preclinical Development in Targeted Therapeutic Areas

Once a "hit" compound with promising biological activity is identified, it enters the lead optimization phase. The goal is to refine the molecule's structure to improve its drug-like properties, including potency, selectivity, and its profile of absorption, distribution, metabolism, excretion, and toxicity (ADMET). danaher.compatsnap.com

Key strategies for the lead optimization of a compound like this compound would include:

Structure-Based and Computational Design: If the structure of the biological target is known, techniques like molecular docking and 3D modeling can guide precise modifications to enhance binding affinity and selectivity. patsnap.com Quantitative structure-activity relationship (QSAR) studies, which have been applied to other benzamide derivatives, can also help predict the activity of new designs. nih.govjppres.com

Structural Simplification: This strategy involves the removal of non-essential functional groups, excess rings, or chiral centers to reduce molecular complexity and improve synthetic accessibility and pharmacokinetic profiles. nih.govresearchgate.net

Improving Metabolic Stability: In vivo studies on related N-benzyl benzamide inhibitors have demonstrated the importance of characterizing metabolic stability to ensure the compound can reach its target effectively. acs.orgnih.gov Modifications can be made to block sites of metabolic degradation. researchgate.net

For instance, research on benzamide derivatives targeting PARP-1 in cancer has shown that systematic optimization can lead to compounds with potent, selective, and cell-active properties, ultimately inducing apoptosis in cancer cells. nih.gov The successful preclinical development of these optimized leads requires rigorous testing in cellular and animal models to demonstrate efficacy and safety before they can be considered for clinical trials. researchgate.net

Exploration of Multi-Targeting Approaches based on Benzamide Scaffolds for Complex Diseases

Many common and debilitating conditions, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. nih.gov This complexity often renders drugs that act on a single target ineffective. An emerging strategy is the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key proteins or pathways.

The benzamide scaffold is exceptionally well-suited for this approach. Its structure allows for the combination of different pharmacophores into a single molecule. For example, researchers have designed novel benzamide-hydroxypyridinone hybrids as potential treatments for Alzheimer's disease. nih.gov These compounds were engineered to combine the iron-chelating properties of hydroxypyridinone with the monoamine oxidase B (MAO-B) inhibitory activity associated with the benzamide portion, addressing both metal dysregulation and neurotransmitter breakdown. nih.gov

Other studies have shown that benzimidazole (B57391) derivatives, which are structurally related to benzamides, can offer neuroprotection by targeting multiple factors in neurodegeneration, including oxidative stress and inflammation. nih.govnih.gov Given this precedent, this compound could serve as a foundational scaffold for developing MTDLs. The trimethoxyphenyl end could be optimized for one target (e.g., a kinase or a polymerase), while the pyridyl end is modified to interact with a complementary target, potentially leading to synergistic therapeutic effects in complex diseases.

Opportunities and Challenges in Advancing Benzamide Derivatives within Academic Drug Discovery Pipelines

Small molecules represent over 90% of all marketed drugs, making their discovery a vital area of research within both industry and academia. tempobioscience.com Academic labs play a crucial role in the early stages of this process, particularly in target validation and hit discovery. nih.gov

Opportunities:

Synthetic Accessibility: The chemical synthesis of benzamide derivatives is generally straightforward, allowing academic labs to produce diverse libraries of compounds for screening without requiring highly specialized resources. mdpi.comacs.org

Privileged Scaffold: The benzamide core is a known "privileged structure," increasing the probability of finding biologically active compounds. nih.gov This makes it an attractive starting point for academic projects with limited time and funding.

Collaborative Networks: Initiatives like the Open Synthesis Network facilitate contributions from undergraduate and graduate laboratories to real-world drug discovery projects for neglected diseases, providing valuable research experience and tangible results. acs.org

Challenges:

Funding and Resources: The transition from a promising hit to a fully optimized preclinical candidate is resource-intensive, often falling into a funding gap known as the "valley of death" that is difficult for academic institutions to cross. nih.govnih.gov

Multidisciplinary Expertise: Late-stage drug development requires a highly integrated team of chemists, biologists, pharmacologists, and other specialists, which can be challenging to assemble and coordinate in an academic setting. nih.govfrontiersin.org

High Attrition Rates: Drug discovery is a process with a very high failure rate. Many compounds that appear promising in initial in vitro assays fail in later stages due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties. tempobioscience.comfrontiersin.org This high risk can be a deterrent for academic researchers whose careers often depend on more predictable publication outcomes. nih.gov

Despite these hurdles, the ongoing development of innovative synthetic methods and the potential for collaboration continue to make benzamide derivatives a fertile ground for academic research, promising future breakthroughs in the treatment of human disease. frontiersin.org

Q & A

Basic: What synthetic methodologies are recommended for 3,4,5-Trimethoxy-N-3-pyridylbenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

- Methoxy group introduction : Trimethoxy substitution on the benzoyl chloride precursor via nucleophilic aromatic substitution under anhydrous conditions .

- Amide coupling : Reaction of 3,4,5-trimethoxybenzoyl chloride with 3-aminopyridine using a coupling agent (e.g., HATU or EDC) in dichloromethane or DMF. Catalytic DMAP improves yield by reducing side reactions .

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for benzoyl chloride:amine), and inert atmosphere (N₂/Ar) minimize decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How can discrepancies in biological activity data between this compound and its analogs be systematically addressed?

Answer:

Discrepancies often arise from structural variations (e.g., substituent positioning, steric effects). Methodological approaches include:

- Structure-activity relationship (SAR) studies : Compare analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess potency shifts in enzymatic assays .

- Biophysical validation : Use ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to quantify binding affinities, resolving conflicts arising from assay conditions (e.g., fluorescence interference) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to evaluate significance of activity differences across analogs, ensuring p < 0.05 thresholds .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and amide linkage (δ 8.2–8.5 ppm for CONH) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace impurities (e.g., unreacted pyridylamine) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 386.1954 for [M+H]⁺) .